![molecular formula C8H6BrClO3S B2471002 6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride CAS No. 2309463-91-8](/img/structure/B2471002.png)
6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride
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Overview
Description
6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is an important chemical compound used in various fields of research and industry. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in organic chemistry. Various methods have been developed, including metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, oxidative cyclization of 2-hydroxystilbenes, and Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols .Molecular Structure Analysis
The molecular formula of 6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is C8H6BrClO3S. It is a derivative of benzofuran, which has the molecular formula C8H8O .Chemical Reactions Analysis
Benzofuran derivatives have been found to exhibit various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, 5-Bromo-2,3-dihydrobenzofuran, a related compound, can be used in the synthesis of Darifenacin, a drug used to treat urinary incontinence .Scientific Research Applications
Chemical Synthesis
6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is involved in regioselective synthesis processes. For instance, it has been used in the synthesis of pyrimidine annelated heterocycles, demonstrating its utility in creating complex chemical structures (Majumdar, Das, Kundu, & Bandyopadhyay, 2001).
Pharmaceutical Research
This compound plays a significant role in pharmaceutical research, particularly in the development of bioactive compounds. Research indicates its use in the synthesis of derivatives with various biological activities, such as enzyme inhibition and antibacterial properties (Irshad, Abbasi, Aziz‐ur‐Rehman, et al., 2014).
Mechanism of Action
properties
IUPAC Name |
6-bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3S/c9-7-1-5-3-13-4-6(5)2-8(7)14(10,11)12/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFLRUMEHXRFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2CO1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride |
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